molecular formula C13H16N2O3 B2615345 N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide CAS No. 1311877-89-0

N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide

Cat. No.: B2615345
CAS No.: 1311877-89-0
M. Wt: 248.282
InChI Key: SOPBGNOYIFZZPX-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide is an organic compound with a complex structure It is characterized by the presence of a cyanomethyl group, an ethoxyphenoxy group, and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 2-(2-ethoxyphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-methylamine to produce N-methyl-2-(2-ethoxyphenoxy)acetamide. Finally, the cyanomethyl group is introduced via a nucleophilic substitution reaction using cyanomethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-2-(2-methoxyphenoxy)-N-methylacetamide
  • N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-ethylacetamide
  • N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylpropionamide

Uniqueness

N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and industrial applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(cyanomethyl)-2-(2-ethoxyphenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-17-11-6-4-5-7-12(11)18-10-13(16)15(2)9-8-14/h4-7H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPBGNOYIFZZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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